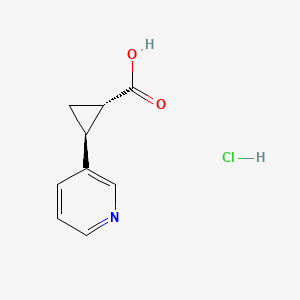
(1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid hydrochloride, also known as PCCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PCCA is a cyclopropane derivative and is structurally similar to other compounds that have been studied for their pharmacological effects, such as ibuprofen and naproxen. In
Mécanisme D'action
The exact mechanism of action of (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride is not fully understood, but it is believed to act on various signaling pathways in cells. In neuroscience, (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. In immunology, (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. In oncology, (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride has been shown to have various biochemical and physiological effects in different systems. In neuroscience, (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride has been shown to improve cognitive function and protect against neurotoxicity. In immunology, (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride has been shown to reduce inflammation and improve immune function. In oncology, (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride has been shown to inhibit tumor growth and induce cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride has several advantages as a research tool, including its high purity, stability, and solubility in water. However, there are also limitations to its use in lab experiments, including its relatively high cost and limited availability.
Orientations Futures
There are several future directions for research on (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride. In neuroscience, further studies are needed to elucidate the exact mechanism of action of (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride and its potential use in the treatment of neurodegenerative diseases. In immunology, further studies are needed to explore the potential use of (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride in the treatment of autoimmune diseases. In oncology, further studies are needed to investigate the potential use of (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride as a chemotherapeutic agent and to explore its synergistic effects with other anticancer drugs. Additionally, further studies are needed to optimize the synthesis method of (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride and to develop more cost-effective methods for its production.
In conclusion, (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride as a therapeutic agent.
Méthodes De Synthèse
(1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride can be synthesized using a variety of methods, including the reaction of pyridine-3-carboxylic acid with cyclopropanecarbonyl chloride. Another method involves the reaction of pyridine-3-carboxylic acid with diethyl ethoxymethylenemalonate followed by the addition of triethylamine and cyclopropanecarbonyl chloride. Both methods have been used to obtain pure (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride in high yields.
Applications De Recherche Scientifique
(1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride has been studied for its potential therapeutic properties in various fields of research, including neuroscience, immunology, and oncology. In neuroscience, (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases such as rheumatoid arthritis. In oncology, (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride has been shown to have antitumor effects and may be useful in the treatment of various types of cancer.
Propriétés
IUPAC Name |
(1S,2S)-2-pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)8-4-7(8)6-2-1-3-10-5-6;/h1-3,5,7-8H,4H2,(H,11,12);1H/t7-,8+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFDAIBMARWIIE-WLYNEOFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2853485.png)
![Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2853487.png)
![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2853489.png)
![5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2853491.png)
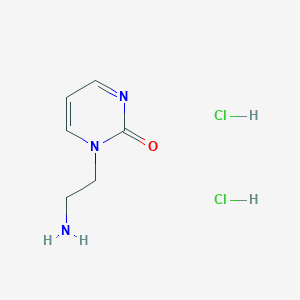
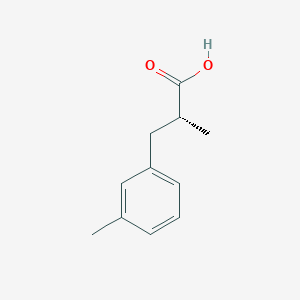
![2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2853496.png)
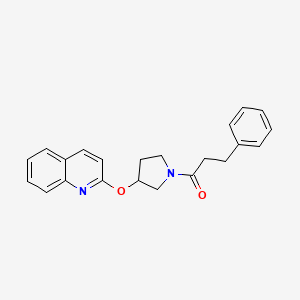
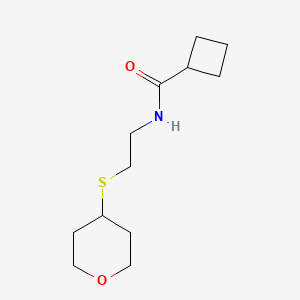
![3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide](/img/structure/B2853500.png)
![1-((1R,5S)-8-(2-([1,1'-biphenyl]-4-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2853501.png)
![13-Ethyl-8-(2-methoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2853502.png)
![N-[Cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2853505.png)
![2-imino-1,10-dimethyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2853506.png)